molecular formula C21H24N2O5 B2686873 2,6-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941979-56-2

2,6-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2686873
CAS RN: 941979-56-2
M. Wt: 384.432
InChI Key: KXKGAJXREMDHDO-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using a unique method and has shown promising results in various studies.

Scientific Research Applications

Potential Antipsychotic Agents

Research on benzamide derivatives, including those structurally related to 2,6-dimethoxy-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide, has shown promising results in the development of potential antipsychotic agents. For instance, the study by Högberg et al. (1990) focused on the synthesis and antidopaminergic properties of benzamide compounds, finding that some derivatives displayed potent and selective properties suitable for dopamine D-2 mediated responses. This suggests a lower tendency to induce extrapyramidal side effects, making them suitable for further investigations related to antipsychotic treatments (Högberg et al., 1990).

Redox-active Materials

The development of sterically protected groups carrying reversible redox sites has been explored, with the synthesis of compounds featuring methoxy and dimethoxy functionalities. Tsuji et al. (1999) reported on the synthesis of diphosphene carrying a redox-active sterically protecting group, which could be applied in constructing novel redox systems composed of diphosphene and triarylamine units. Such materials are of interest for their electro-optical properties and potential applications in electronic devices (Tsuji et al., 1999).

Anti-Tubercular Scaffolds

In the realm of infectious diseases, novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide have been synthesized, showcasing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. Nimbalkar et al. (2018) highlighted that these compounds, through ultrasound-assisted synthesis, exhibited significant activity, with IC50 values of less than 1 µg/mL. The compounds also demonstrated non-cytotoxic nature against the human cancer cell line HeLa, indicating their potential as a basis for developing new anti-tubercular drugs (Nimbalkar et al., 2018).

Electrochromic Polymers

The incorporation of dimethoxycarbazole and related methoxy-functionalized groups into polymers has led to the development of electroactive materials with significant potential for applications in electrochromic devices. Hsiao et al. (2015) synthesized aromatic polyamides and polyimides bearing pendent 3,6-dimethoxycarbazole units, which demonstrated reversible electrochemical oxidation and strong color changes upon electrochemical activity. These materials exhibited enhanced electrochemical stability and electrochromic performance, underscoring their utility in developing new electrochromic devices (Hsiao et al., 2015).

properties

IUPAC Name

2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-16-11-10-14(13-15(16)23-12-5-4-9-19(23)24)22-21(25)20-17(27-2)7-6-8-18(20)28-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKGAJXREMDHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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